molecular formula C20H15N5 B13372907 N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine

N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine

Cat. No.: B13372907
M. Wt: 325.4 g/mol
InChI Key: BBYHKRLXMWUPHE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine is a complex organic compound that features two benzimidazole groups connected through a phenyl ring. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine typically involves the formation of benzimidazole rings followed by their connection through a phenyl linker. Common synthetic routes may include:

    Cyclization Reactions: Formation of benzimidazole rings from o-phenylenediamine and carboxylic acids or their derivatives.

    Coupling Reactions: Connecting the benzimidazole units through a phenyl ring using reagents like palladium catalysts in cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: Conversion of benzimidazole units to their corresponding N-oxides.

    Reduction: Reduction of any nitro or carbonyl groups present in the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzimidazole or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups onto the benzimidazole or phenyl rings.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a single benzimidazole ring.

    2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.

    N,N’-Bis(benzimidazol-2-yl)phenylamine: A closely related compound with similar structural features.

Uniqueness

N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine is unique due to the presence of two benzimidazole units connected through a phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H15N5

Molecular Weight

325.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C20H15N5/c1-2-9-16-15(8-1)22-19(23-16)13-6-5-7-14(12-13)21-20-24-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,23)(H2,21,24,25)

InChI Key

BBYHKRLXMWUPHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC4=NC5=CC=CC=C5N4

Origin of Product

United States

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